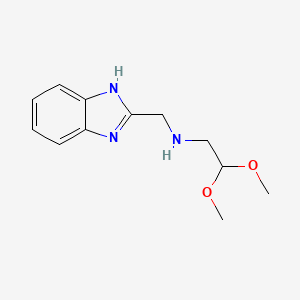![molecular formula C2H9N3O2S B8606218 [(2-AMINOETHYL)SULFAMOYL]AMINE](/img/structure/B8606218.png)
[(2-AMINOETHYL)SULFAMOYL]AMINE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(2-AMINOETHYL)SULFAMOYL]AMINE is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a sulfonamide group attached to an ethylenediamine backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(2-AMINOETHYL)SULFAMOYL]AMINE typically involves the reaction of ethylenediamine with a sulfonyl chloride derivative. One common method is the reaction of ethylenediamine with sulfamoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that allow for better control of reaction conditions and higher yields. The use of automated reactors and real-time monitoring systems ensures consistent product quality and minimizes the risk of side reactions.
Analyse Chemischer Reaktionen
Types of Reactions
[(2-AMINOETHYL)SULFAMOYL]AMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can react with the sulfonamide group under mild conditions.
Major Products Formed
The major products formed from these reactions include sulfonic acids, amines, and various substituted sulfonamides, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
[(2-AMINOETHYL)SULFAMOYL]AMINE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: this compound derivatives are investigated for their antimicrobial and anticancer properties.
Industry: It is used in the production of polymers and as an intermediate in the synthesis of various industrial chemicals.
Wirkmechanismus
The mechanism of action of [(2-AMINOETHYL)SULFAMOYL]AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. This interaction can disrupt metabolic pathways and lead to the desired biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-dimethylethylenediamine: This compound has two methyl groups attached to the nitrogen atoms, making it more hydrophobic and less reactive compared to [(2-AMINOETHYL)SULFAMOYL]AMINE.
N,N’-dimethylethylenediamine: Similar to N,N-dimethylethylenediamine, but with methyl groups on different nitrogen atoms, affecting its coordination chemistry and reactivity.
Sulfanilamide: A simpler sulfonamide with a single amine group, commonly used as an antimicrobial agent.
Uniqueness
This compound is unique due to its dual functionality, combining the properties of ethylenediamine and sulfonamide groups. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C2H9N3O2S |
|---|---|
Molekulargewicht |
139.18 g/mol |
IUPAC-Name |
1-amino-2-(sulfamoylamino)ethane |
InChI |
InChI=1S/C2H9N3O2S/c3-1-2-5-8(4,6)7/h5H,1-3H2,(H2,4,6,7) |
InChI-Schlüssel |
QULJXYIIPLJIBW-UHFFFAOYSA-N |
Kanonische SMILES |
C(CNS(=O)(=O)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


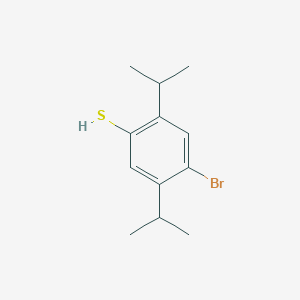

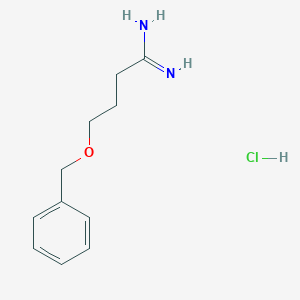
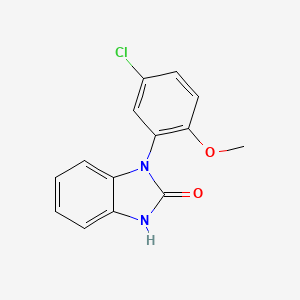
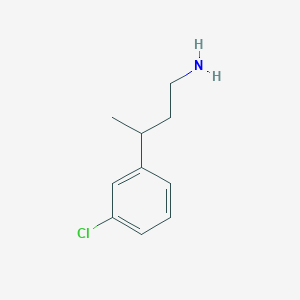
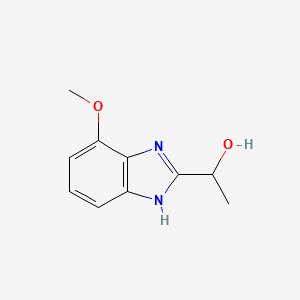

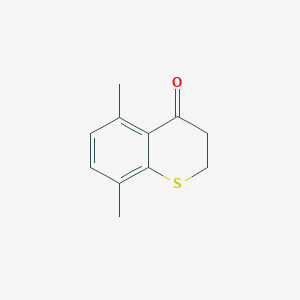
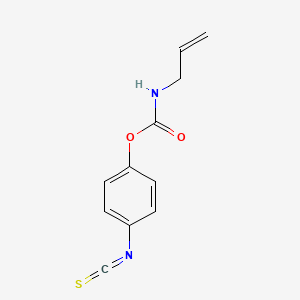
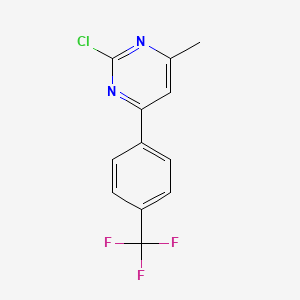
![Benzenepropanoic acid, a-(1-aminoethyl)-3-cyano-, methyl ester, [R-(R*,R*)]-](/img/structure/B8606213.png)
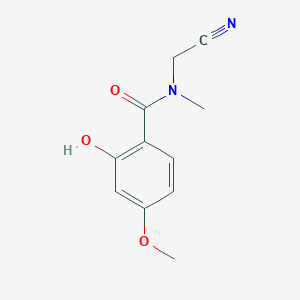
![Ethyl 3-[3,5-bis(trifluoromethyl)phenyl]acrylate](/img/structure/B8606227.png)
